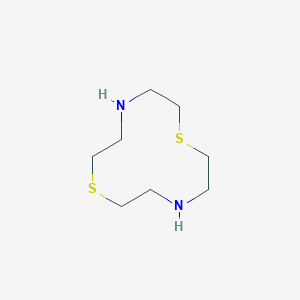
1,7-Dithia-4,10-diazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dithia-4,10-diazacyclododecane is a macrocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
The synthesis of 1,7-dithia-4,10-diazacyclododecane typically involves the high-dilution condensation of macrocyclic ligands containing sulfur and nitrogen atoms. One common method includes the reaction of 1,4-dibromobutane with thiourea, followed by cyclization with ethylenediamine under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
1,7-Dithia-4,10-diazacyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .
Scientific Research Applications
1,7-Dithia-4,10-diazacyclododecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,7-dithia-4,10-diazacyclododecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur and nitrogen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the surrounding environment .
Comparison with Similar Compounds
1,7-Dithia-4,10-diazacyclododecane can be compared with other macrocyclic compounds such as:
1,4,7,10-Tetraazacyclododecane: This compound contains four nitrogen atoms and is known for its strong chelating ability with metal ions.
1,4,7-Triazacyclononane: A smaller analog with three nitrogen atoms, used in similar applications but with different coordination properties.
1,4,10-Trithia-7,13-diazacyclopentadecane: Contains three sulfur and two nitrogen atoms, forming stable complexes with different metal ions.
The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms, which provides distinct coordination chemistry and reactivity compared to other macrocyclic compounds .
Properties
CAS No. |
65113-45-3 |
|---|---|
Molecular Formula |
C8H18N2S2 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
1,7-dithia-4,10-diazacyclododecane |
InChI |
InChI=1S/C8H18N2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2 |
InChI Key |
HCUKRKWSSNYTJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCNCCSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


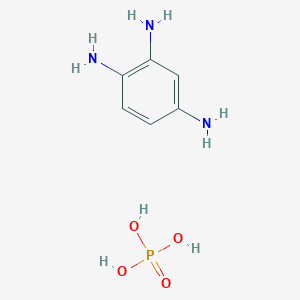
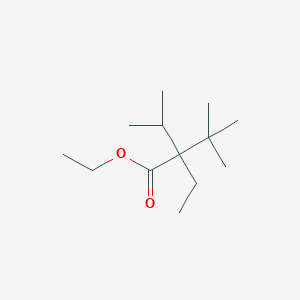
![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)
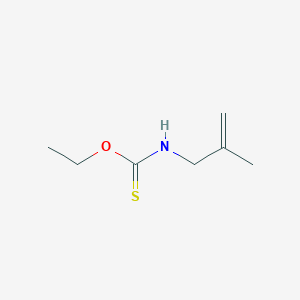

![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)


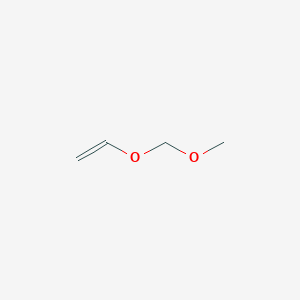
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)
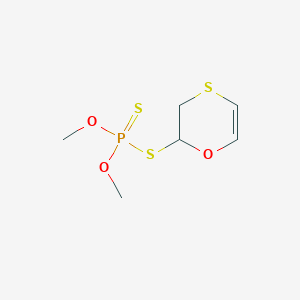
![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)

